1-(6-Amino-7-bromoisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone hydrochloride
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Overview
Description
1-(6-Amino-7-bromoisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoroethanone moiety. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-7-bromoisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multiple steps. One common synthetic route starts with the bromination of isoquinoline to introduce the bromine atom at the 7-position. This is followed by the introduction of the amino group at the 6-position through nucleophilic substitution reactions. The trifluoroethanone moiety is then introduced via a Friedel-Crafts acylation reaction using trifluoroacetyl chloride. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-7-bromoisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or primary amines (RNH2).
Major Products Formed
Oxidation: Nitro derivatives of the isoquinoline ring.
Reduction: Dehalogenated isoquinoline derivatives.
Substitution: Isoquinoline derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
1-(6-Amino-7-bromoisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(6-Amino-7-bromoisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoroethanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-7-bromoisoquinoline: Lacks the trifluoroethanone moiety.
7-Bromoisoquinoline-2(1H)-one: Lacks the amino group and trifluoroethanone moiety.
2,2,2-Trifluoro-1-(isoquinolin-2-yl)ethanone: Lacks the amino and bromine substituents.
Uniqueness
1-(6-Amino-7-bromoisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to the presence of all three functional groups (amino, bromine, and trifluoroethanone) in a single molecule. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H9BrClF3N2O |
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Molecular Weight |
357.55 g/mol |
IUPAC Name |
1-(6-amino-7-bromo-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C11H8BrF3N2O.ClH/c12-8-3-7-5-17(10(18)11(13,14)15)2-1-6(7)4-9(8)16;/h1-4H,5,16H2;1H |
InChI Key |
PIDSFMPALOTICG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C=CN1C(=O)C(F)(F)F)N)Br.Cl |
Origin of Product |
United States |
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